

Amycolatopsin C: A Technical Guide to its Structure, Properties, and Antimycobacterial Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Amycolatopsin C				
Cat. No.:	B10821971	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin C is a novel 22-membered glycosylated polyketide macrolide, a class of natural products known for their complex structures and diverse biological activities. Isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, Amycolatopsin C has demonstrated selective and promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Amycolatopsin C. It details the experimental protocols for its isolation and characterization and presents a logical workflow of its discovery, positioning it as a molecule of interest for further investigation in antimicrobial drug development.

Chemical Structure and Physicochemical Properties

Amycolatopsin C is structurally related to the apoptolidin and ammocidin families of macrolides.[2] It is distinguished as a new glycosylated macrolactone.[2] The core structure is a 22-membered ring, and its unique properties arise from specific functional group substitutions. Notably, it is the aglycone counterpart to Amycolatopsin A, resulting from the hydrolysis of the disaccharide moiety.[2] This structural difference significantly reduces its cytotoxicity against mammalian cells while retaining potent antimycobacterial properties.[2]



Table 1: Physicochemical and Identification Properties of Amycolatopsin C

Property	Data	Source
Compound Class	Glycosylated Polyketide Macrolide	[2]
Systematic Name	Amycolatopsin C	[2]
Producing Organism	Amycolatopsis sp. MST- 108494	[1][2]
CAS Registry Number	2209112-98-9	[1]
Habitat of Source	Soil (Southern Australia)	[1][2]
Structural Relationship	Aglycone of Amycolatopsin A; Related to Ammocidins and Apoptolidins	[2]

Biological Activity

Amycolatopsin C has been identified as a selective inhibitor of mycobacteria. Its activity has been primarily evaluated against Mycobacterium bovis (BCG) and the virulent Mycobacterium tuberculosis H37Rv strain.[2]

Table 2: In Vitro Biological Activity of Amycolatopsin C



Target Organism/Cell Line	Assay Type	Result (IC50)	Notes	Source
M. tuberculosis H37Rv	Growth Inhibition Assay	4.4 μΜ	Demonstrates potent antimycobacteria I activity.	[1]
M. bovis (BCG)	Growth Inhibition Assay	Active	Selectively inhibited growth when compared with other Grampositive or Grampegative bacteria.	[2]
Mammalian Cells	Cytotoxicity Assay	Low	Hydrolysis of the disaccharide moiety (compared to Amycolatopsin A) significantly decreases cytotoxicity.	[2]

Experimental Protocols

The following methodologies are based on the discovery and characterization of **Amycolatopsin C** by Khalil, Z.G., et al. (2017).

Fermentation and Production

- Organism: Amycolatopsin sp. MST-108494 was used for fermentation.
- Media Optimization: The producing organism was subjected to a series of fermentation and media optimization trials to enhance the production of the target secondary metabolites.



- Analytical Profiling: Production was monitored using analytical chemical profiling techniques (e.g., HPLC) to detect and quantify the presence of Amycolatopsins.
- Large-Scale Fermentation: Two complementary large-scale fermentations were conducted to generate sufficient material for isolation.

Isolation and Purification

- Extraction: The fermentation broth was chemically fractionated to isolate the crude mixture of polyketides.
- Chromatography: A multi-step chromatographic process was employed for the purification of individual compounds. This typically involves:
 - Initial separation using techniques like solid-phase extraction.
 - Further purification using preparative High-Performance Liquid Chromatography (HPLC)
 with a suitable column (e.g., C18) and gradient elution.

Structure Elucidation

- Spectroscopic Analysis: The definitive structure of Amycolatopsin C was determined through a combination of detailed spectroscopic methods:
 - Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.
 - Nuclear Magnetic Resonance (NMR): A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity and stereochemistry of the molecule.

Antimycobacterial and Cytotoxicity Assays

- Bacterial Strains: Mycobacterium bovis (BCG), Mycobacterium tuberculosis (H37Rv), and a
 panel of other Gram-positive and Gram-negative bacteria were used to assess selectivity.
- Growth Inhibition Assay:

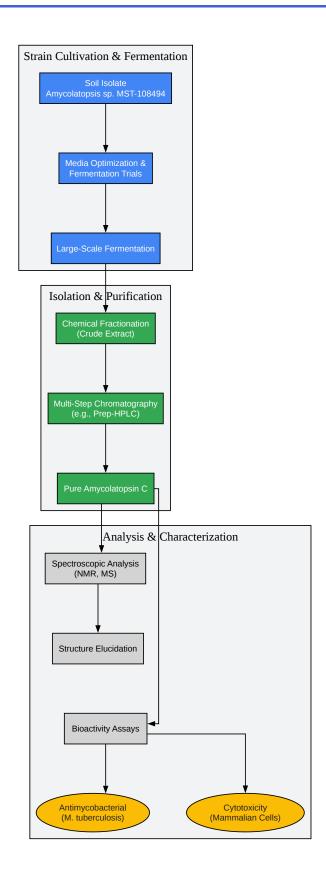


- Bacterial cultures were grown to a specific optical density.
- Cultures were exposed to serial dilutions of pure Amycolatopsin C.
- Inhibition of growth was measured after a defined incubation period, typically by monitoring absorbance or using a viability dye (e.g., resazurin).
- The IC₅₀ value was calculated as the concentration of the compound that inhibits 50% of bacterial growth.
- Mammalian Cell Cytotoxicity Assay:
 - A suitable mammalian cell line was cultured under standard conditions.
 - Cells were treated with various concentrations of Amycolatopsin C.
 - Cell viability was assessed after an incubation period (e.g., 24-72 hours) using a standard method like the MTT or MTS assay.
 - Low cytotoxicity is characterized by a high IC50 value against the mammalian cell line.

Discovery and Characterization Workflow

The following diagram illustrates the logical workflow from the initial screening of the producing organism to the final characterization of **Amycolatopsin C**'s biological activity.





Click to download full resolution via product page

Workflow for **Amycolatopsin C** Discovery and Evaluation.



Conclusion and Future Outlook

Amycolatopsin C represents a promising scaffold for the development of new antituberculosis agents. Its selective activity against M. tuberculosis combined with low mammalian cytotoxicity makes it a compelling lead compound.[2] Future research should focus on elucidating its precise mechanism of action within the mycobacterial cell, which is currently unknown. Furthermore, structure-activity relationship (SAR) studies, involving the semi-synthesis of analogues, could optimize its potency and pharmacokinetic properties, paving the way for preclinical development. The biosynthetic pathway of Amycolatopsin C also warrants investigation to enable potential bioengineering approaches for novel derivative production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- To cite this document: BenchChem. [Amycolatopsin C: A Technical Guide to its Structure, Properties, and Antimycobacterial Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821971#amycolatopsin-c-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com